4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde
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Overview
Description
4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde (CMTMBA) is an important organic compound that has been widely studied for its potential applications in a variety of scientific fields. This compound is of particular interest due to its unique combination of reactivity, solubility, and stability. CMTMBA is also of interest for its potential use in the synthesis of new molecules, as well as its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Chemical Synthesis
This compound is used in the field of chemical synthesis . It has a molecular weight of 254.72 and a CAS Number of 338393-48-9 .
Material Science
In the field of material science, this compound is used due to its specific properties. Its InChI key is ZAVBUZXYUFZIJS-UHFFFAOYSA-N .
Chromatography
This compound is used in chromatography, a laboratory technique for the separation of mixtures .
Analytical Research
In analytical research, this compound is used due to its specific properties and characteristics .
Life Science Research
In life science research, this compound is used in various experiments and studies .
Synthesis of Complex Compounds
This compound is used in the synthesis of complex compounds. For example, it is used in the synthesis of a new complex, synthesized by the reaction of 4-[(2-chloro-5-thiazolyl)methoxy]benzoic acid and nickel(II) nitrate hexahydrate in an aqueous solution .
Pharmaceutical Research
In pharmaceutical research, this compound is used in the development of new drugs and treatments .
Industrial Applications
In industrial applications, this compound is used due to its specific properties and characteristics .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11-4-8(6-15)2-3-10(11)17-7-9-5-14-12(13)18-9/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAKKYPJMHVFOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CN=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377382 |
Source
|
Record name | 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde | |
CAS RN |
339018-41-6 |
Source
|
Record name | 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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